4-Amino-2-(dihydroxyarsanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(dihydroxyarsanyl)benzoic acid is an organic compound characterized by the presence of an amino group, a dihydroxyarsanyl group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2-(dihydroxyarsanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyarsanyl group can be oxidized to form different arsenic-containing species.
Reduction: The compound can be reduced to modify the arsenic oxidation state.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic(V) species, while substitution reactions can produce various substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(dihydroxyarsanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other arsenic-containing compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in treating diseases that involve arsenic-based therapies.
Industry: It is used in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-amino-2-(dihydroxyarsanyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyarsanyl group can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes, leading to therapeutic effects in certain diseases .
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzoic acid: Lacks the dihydroxyarsanyl group but shares the amino and benzoic acid moieties.
4-Amino-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of the dihydroxyarsanyl group.
Uniqueness: 4-Amino-2-(dihydroxyarsanyl)benzoic acid is unique due to the presence of the dihydroxyarsanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications that other similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
5410-91-3 |
---|---|
Molekularformel |
C7H8AsNO4 |
Molekulargewicht |
245.06 g/mol |
IUPAC-Name |
4-amino-2-dihydroxyarsanylbenzoic acid |
InChI |
InChI=1S/C7H8AsNO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,9H2,(H,10,11) |
InChI-Schlüssel |
UUPSJSUEWCNDOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)[As](O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.